molecular formula C10H13ClFNO B13262362 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13262362
M. Wt: 217.67 g/mol
InChI Key: LKAODQLDKPSSTP-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol is a synthetic organic compound. Its structure consists of a propan-1-ol backbone with a substituted phenyl group. The chlorine and fluorine atoms contribute to its unique properties.

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of 3-(2-fluoro-phenyl)-propan-1-ol with thionyl chloride (SOCl2) to form the corresponding chloro compound. Subsequent treatment with sodium hydroxide (NaOH) converts the chloro group to the amino group, yielding 2-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-1-ol .

b. Industrial Production

Industrial-scale production methods may involve variations of the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale manufacturing.

Chemical Reactions Analysis

a. Reactions

    Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield secondary or tertiary alcohols.

    Substitution: The chlorine atom can participate in substitution reactions.

    Other Transformations: Esterification, etherification, and other functional group modifications are possible.

b. Common Reagents and Conditions

    Oxidation: Reagents like chromic acid (HCrO) or potassium permanganate (KMnO) under appropriate conditions.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Nucleophilic substitution with amines or other nucleophiles.

c. Major Products

The major products depend on the specific reaction conditions. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction could produce different alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activity.

    Medicine: May have applications in drug discovery.

    Industry: Used in the preparation of specialty chemicals.

Mechanism of Action

The exact mechanism by which 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

. The uniqueness of our compound lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-[(4-chloro-3-fluorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13ClFNO/c1-7(6-14)13-5-8-2-3-9(11)10(12)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

LKAODQLDKPSSTP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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